3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one
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Overview
Description
3-Ethyl-2-hydroxy-4-methyl-2-cyclopenten-1-one, also known as 2-cyclopenten-1-one, 2-hydroxy-3-ethyl-4-methyl or 3-ethyl-4-methyl-1, 2-cyclopentanedione, belongs to the class of organic compounds known as cyclic ketones. These are organic compounds containing a ketone that is conjugated to a cyclic moiety. 3-Ethyl-2-hydroxy-4-methyl-2-cyclopenten-1-one is soluble (in water) and a very weakly acidic compound (based on its pKa). 3-Ethyl-2-hydroxy-4-methyl-2-cyclopenten-1-one has a sweet and maple taste.
Scientific Research Applications
Synthesis and Chemical Transformation
- 3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one serves as a building block in the total chemoenzymatic synthesis of complex molecules, such as (-)-3′-Methylaristeromycin, highlighting its role in the development of chiral preparations of biologically significant compounds (Brémond, Audran, Aubin, & Monti, 2007).
- This compound is involved in aerobic dimerization processes to produce photochromic diarylethenes, a critical step in the development of photoactive materials with diverse properties and applications (Lvov, Milevsky, Yanina, Kachala, & Shirinian, 2017).
Impurity Identification and Analysis
- In the context of industrial applications, like in the production of ethylene glycol, derivatives of 2-hydroxycyclopent-2-en-1-one, including variants like this compound, have been identified as impurities affecting UV transmittance, crucial for the quality assessment in polyester production (Zhang, Feng, & Lu, 2000).
Synthetic Applications in Terpenoid Synthesis
- The compound plays a significant role in terpenoid synthesis. A method for its preparation has been developed, and its use as a chiral synthetic equivalent in terpenoid synthesis has been explored, demonstrating its utility in the synthesis of optically active azulene derivatives and other terpenoids (Michalak & Wicha, 2014).
Perfumery Industry
- In the perfumery industry, this compound is synthesized for use as a perfumery compound, illustrating its role in fragrance development (Zhou Yong-chang, 2005).
Properties
CAS No. |
42348-12-9 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-3-6-5(2)4-7(9)8(6)10/h5,10H,3-4H2,1-2H3 |
InChI Key |
RSVAFMGHIDKYKB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)CC1C)O |
Canonical SMILES |
CCC1=C(C(=O)CC1C)O |
density |
1.055-1.061 |
42348-12-9 | |
solubility |
slightly insoluble in water; soluble in fat; miscible with ethanol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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